Etofenprox
Overview
Description
Etofenprox is a synthetic pyrethroid insecticide used in agricultural production . It acts on the nervous system of insects by disrupting their neuron sodium channels . It is a contact-kill adulticide used to control a wide variety of insects including weevils, beetles, aphids, moths, whiteflies, thrips, borers, fleas, and more .
Synthesis Analysis
Etofenprox is synthesized using a “reverse connection approach” between the isopropyl group in Fenvalerate, and between two dimethyl groups in an Etofenprox analogue . The synthesis is achieved by accessible ring opening reactions of commercially available propylene oxides using 4-chlorobenzyl cyanide anion as the crucial step .Molecular Structure Analysis
The structure of Etofenprox is confirmed by all spectra (IR, NMR, UV/VIS, and MS) . Its molecular formula is C25H28O3 .Chemical Reactions Analysis
Etofenprox is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . It exhibits light stability and has a half-life of 49.1 days in anaerobe or 100 days in aerobe agricultural soil .Physical And Chemical Properties Analysis
Etofenprox is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . The solubility of Etofenprox is in Methanol 49 g/L; in Ethanol 98 g/L; in Acetone 877 g/L; in Ethylacetate 837 g/L; in Hexane 667 g/L; in Heptane 621 g/L; in Xylene 856 g/L; in Toluene 862 g/L and 924 g/L in Dichloromethane, all at 20°C .Scientific Research Applications
Malaria Control
Etofenprox has been studied for its effectiveness in controlling malaria transmission. A study conducted in Uttar Pradesh, India, investigated the impact of indoor residual spray with Vectron 20 WP (etofenprox) against Anopheles culicifacies, a malaria vector. The study found that spraying of etofenprox significantly reduced the density and proportion of parous An. culicifacies mosquitoes and led to a significant reduction in malaria cases in the sprayed village compared to the control village. This suggests that etofenprox can be effective in reducing malaria transmission through vector control (Sreehari et al., 2009).
Insecticide Resistance in Rice Pests
Research has explored the metabolic resistance of rice pests like Nilaparvata lugens (brown planthopper) to etofenprox. In a laboratory study, an etofenprox-resistant strain of N. lugens was developed, and the role of P450 monooxygenases in resistance was investigated. The study identified several P450 genes significantly up-regulated in the resistant strain, suggesting that metabolic resistance mechanisms play a crucial role in etofenprox resistance in N. lugens (Sun et al., 2017).
Synthetic Methods and Environmental Impact
A study reported a synthesis method for Etofenprox, highlighting its environmental friendliness. This study reflects the growing interest in developing eco-friendly pesticides and the importance of innovative synthesis methods in achieving these goals (Hoằng và cộng sự & Đào Văn, 2014).
Effects on Insect Fecundity
The influence of etofenprox on the fecundity of rice brown planthopper, Nilaparvata lugens, was investigated. The study found that etofenprox applied at sublethal concentrations did not stimulate an increase in fecundity, suggesting a minimal risk of pest resurgence through increased reproduction (Trisyono et al., 2017).
Etofenprox and Liver Tumor Promotion in Rats
A study on the liver tumor-promoting effect of etofenprox in rats showed that etofenprox can activate the constitutive active/androstane receptor (CAR) and enhance microsomal ROS production. This oxidative stress subsequently induces liver tumor-promoting effects byincreased cellular proliferation. The study indicates that etofenprox has liver tumor-promoting activity in rats and suggests a possible mechanism of action involving oxidative stress and cellular proliferation enhancement (Hojo et al., 2012).
Phytotoxicity in Soybean
Research has identified a novel trait associated with the phytotoxicity of etofenprox in soybean. Two Korean soybean cultivars showed leaf shape shrinkage damage after etofenprox application, and sensitivity to etofenprox was found to be managed by a single dominant gene. This study contributes to understanding the interaction between plants and chemicals, which is crucial for breeding new cultivars and developing pesticides (Kim et al., 2021).
Impact on Non-Target Invertebrates
A study evaluated the efficacy of etofenprox mist in controlling Aedes albopictus and its impact on non-target invertebrates. The study found that while etofenprox effectively reduced mosquito populations, it also had a significant impact on non-target invertebrates like pillbugs. This highlights the need for careful consideration of non-target effects when using insecticides for pest control (Kimura et al., 2018).
Toxicity to Aquatic Invertebrates
The toxicity of etofenprox to various life stages of the grass shrimp, Palaemonetes pugio, was assessed. The study provided new information on the sensitivity of estuarine invertebrates to etofenprox, which may be beneficial for the regulation and management of this pesticide in coastal areas (DeLorenzo & León, 2010).
Safety And Hazards
Future Directions
Etofenprox displays a lower level of resistance than permethrin against all stages of mosquitoes, except in a headless larval paralysis assay designed to minimize penetration factors . This suggests that Etofenprox could be a promising alternative for pest control where resistance to other pyrethroids is a problem .
properties
IUPAC Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQHYQNNWYQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032610 | |
Record name | Etofenprox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etofenprox | |
CAS RN |
80844-07-1 | |
Record name | Ethofenprox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofenprox [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etofenprox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOFENPROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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